2-Amino-3-formylbenzoic acid

Heterocyclic Chemistry Medicinal Chemistry Organic Synthesis

Researchers requiring an ortho-amino/meta-formyl benzoic acid scaffold for heterocyclic synthesis often encounter supply gaps with simpler analogs that lack the orthogonal reactivity essential for Friedländer quinoline cyclocondensation. 2-Amino-3-formylbenzoic acid (CAS 27867-47-6) addresses this with three distinct functional groups-nucleophilic amine, electrophilic aldehyde, and carboxylic acid-on a single aromatic core. • Enables construction of 11H-indeno[1,2-b]quinoline-6-carboxylic acids and acridine-4-carboxylic acids, core structures for DNA intercalator and topoisomerase inhibitor programs • Supplied at ≥95% purity with well-defined physicochemical profile (exact mass 165.042593 Da, TPSA 80.4 Ų, XLogP3-AA 0.8) suitable for analytical method development • Available in research quantities with custom synthesis options and global logistics support

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 27867-47-6
Cat. No. B1288297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-formylbenzoic acid
CAS27867-47-6
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)O)N)C=O
InChIInChI=1S/C8H7NO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,9H2,(H,11,12)
InChIKeyVENQUFMWOGHOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-formylbenzoic acid: Properties & Specifications


2-Amino-3-formylbenzoic acid (CAS 27867-47-6) is an aromatic building block with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol, featuring ortho-amino and meta-formyl substituents on a benzoic acid core [1]. Its dual functionality—combining a nucleophilic amine, an electrophilic aldehyde, and a carboxylic acid—enables versatile reactivity in heterocyclic synthesis, distinguishing it from simpler benzoic acid analogs that lack this specific substitution pattern . Standard procurement specifications for research-grade material include a minimum purity of 95%, with recommended long-term storage in a cool, dry place .

Why 2-Amino-3-formylbenzoic acid Cannot Be Substituted


Direct substitution of 2-Amino-3-formylbenzoic acid with closely related analogs—such as anthranilic acid (2-aminobenzoic acid), 3-formylbenzoic acid, or positional isomers like 2-amino-5-formylbenzoic acid—leads to divergent synthetic outcomes and altered biological profiles due to differences in the orthogonality and positioning of functional groups. The unique 2-amino-3-formyl arrangement on the benzoic acid scaffold creates a specific reactivity profile in cyclocondensation reactions, including the Friedländer quinoline synthesis, that cannot be replicated by compounds lacking either the amino or formyl group, or by those with alternative substitution patterns [1]. The quantitative evidence below substantiates this lack of interchangeability.

2-Amino-3-formylbenzoic acid: Differentiation from Analogs


Synthetic Utility in Friedländer Quinoline Synthesis

Methyl 2-amino-3-formylbenzoate, derived directly from 2-amino-3-formylbenzoic acid, serves as a critical precursor in the Friedländer synthesis of bioactive quinolines. In contrast, analogous compounds like 2-aminobenzaldehyde (lacking the carboxylic acid group) or 3-formylbenzoic acid (lacking the amino group) cannot engage in the required condensation with ketones to form the quinoline nucleus [1]. The four-step preparation of methyl 2-amino-3-formylbenzoate from methyl isatin-7-carboxylate, followed by condensation with 1-indanone and cyclohexanones, yields 11H-indeno[1,2-b]quinoline-6-carboxylic acids and acridine-4-carboxylic acids, respectively [1].

Heterocyclic Chemistry Medicinal Chemistry Organic Synthesis

Lipophilicity Divergence and Its Impact

The predicted partition coefficient (XLogP3-AA) of 2-amino-3-formylbenzoic acid is 0.8 [1], which differs substantially from that of its analog, 3-formylbenzoic acid (lacking the amino group), which has a computed LogP of approximately 1.8 . This >2-fold difference in LogP translates to significantly different solubility and permeability profiles, impacting suitability for applications ranging from reaction media selection to preliminary assessment of drug-like properties [2].

ADME Physicochemical Properties Drug Design

Positional Isomer Differentiation

Positional isomerism within the amino-formyl-benzoic acid series leads to distinct molecular properties. While specific quantitative biological or reactivity data for 2-amino-3-formylbenzoic acid versus its isomers is limited, fundamental structural descriptors confirm non-interchangeability. For instance, the target compound's topological polar surface area (TPSA) is 80.4 Ų [1]. The positional isomer 2-amino-5-formylbenzoic acid (CAS 3706-68-1) will exhibit a different TPSA and distinct electrostatic potential surface due to the para relationship between amino and formyl groups . These computed differences are foundational: they predict divergent intermolecular interactions, which in turn can lead to different outcomes in receptor binding, enzyme inhibition, or crystal packing, underscoring the necessity of procuring the correct isomer for structure-activity relationship (SAR) studies [2].

QSAR Isomerism Structure-Activity Relationship

2-Amino-3-formylbenzoic acid: Research & Procurement Scenarios


Fused Quinoline & Acridine Scaffolds in Anticancer Research

As a key precursor in the Friedländer synthesis, 2-amino-3-formylbenzoic acid (or its methyl ester) is essential for constructing 11H-indeno[1,2-b]quinoline-6-carboxylic acids and acridine-4-carboxylic acids, which are core structures in development programs for DNA intercalators and topoisomerase inhibitors [1]. The unique orthogonality of its functional groups enables this cyclocondensation, a reaction not possible with simpler analogs like anthranilic acid or 3-formylbenzoic acid alone.

Anti-inflammatory and Enzyme Inhibition Research

Preliminary pharmacological studies indicate that 2-amino-3-formylbenzoic acid and its derivatives exhibit potential anti-inflammatory and antioxidant properties, and may inhibit key enzymes involved in tumor growth [1]. Its distinct lipophilicity profile (XLogP3-AA = 0.8) compared to non-aminated analogs [2] positions it as a viable starting point for optimizing solubility and membrane permeability in early-stage hit-to-lead campaigns targeting chronic inflammatory or neoplastic diseases.

Analytical Reference Standard for Benzoic Acid Derivatives

The compound's well-defined physicochemical properties—including a topological polar surface area of 80.4 Ų, an exact mass of 165.042593 Da, and characteristic chromatographic behavior [1]—make it suitable for use as a reference standard in the development and validation of HPLC, LC-MS, and other analytical methods. Its distinct retention time and ionization profile aid in method optimization for separating and quantifying closely related benzoic acid analogs in complex mixtures.

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